K-252c

Overview

Description

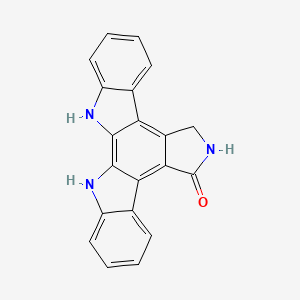

K-252c (staurosporinone) is an indolocarbazole alkaloid first isolated from Nocardiopsis species and serves as the aglycone precursor of staurosporine . It inhibits protein kinase C (PKC) with an IC50 of 2.45 μM and protein kinase A (PKA) with an IC50 of 25.7 μM . Its synthesis involves sequential C–H functionalization strategies, including copper-catalyzed arylations and palladium-catalyzed carbonylations, enabling modular preparation of analogs .

Preparation Methods

Sequential C–H Functionalization Strategies

Copper/Palladium-Catalyzed Sequential Arylation

The most advanced chemical synthesis employs seven direct C–H transformations on p-toluidine, building the hexasubstituted arene core through successive functionalizations. A copper(II)-mediated C–H arylation installs the first indole moiety at C-2 in 78% yield using 20 mol% Cu(OAc)₂ and 2.0 equivalents of iodobenzene diacetate. Subsequent palladium-catalyzed carbonylation (Pd(OAc)₂, CO atmosphere) forms the lactam ring with 85% efficiency, critical for biological activity.

Regioselective Electrophilic Amination

Position-selective amination at C-5 is achieved through copper(I)-catalyzed C–H activation using O-benzoylhydroxylamine as the nitrogen source. This step demonstrates remarkable regiocontrol (19:1 selectivity) at 100°C with 10 mol% Cu(acac)₂, enabling installation of the second indole unit without protecting group manipulations.

Final Deprotection Challenges

The synthesis concludes with a demanding N-debenzylation using tetrabutylammonium iodide (TBAI) and boron trichloride (BCl₃), achieving 78% yield after optimizing reaction time and stoichiometry. Comparative studies showed traditional hydrogenolysis methods led to over-reduction byproducts, necessitating development of this specialized protocol.

Table 1: Key Steps in Sequential C–H Functionalization Synthesis

| Step | Transformation | Catalyst System | Yield | Selectivity |

|---|---|---|---|---|

| 1 | C-2 Arylation | Cu(OAc)₂, PhI(OAc)₂ | 78% | >20:1 |

| 2 | C-5 Amination | Cu(acac)₂, O-BzHA | 82% | 19:1 |

| 3 | Lactam Formation | Pd(OAc)₂, CO | 85% | - |

| 4 | N-Debenzylation | TBAI, BCl₃ | 78% | - |

Intermolecular Michael Reaction Pathways

Nitroethene Michael Donor Strategy

An alternative route constructs the pyrrolidin-2-one core through nitroethene intermediates reacting with indolylacetates. The Michael addition step proceeds with 68% yield using DBU as base, followed by nitro group reduction (H₂, Ra-Ni) and spontaneous lactamization. This three-step sequence from commercial indoles achieves 44% overall yield of staurosporinone.

Asymmetric Induction Techniques

Chiral auxiliaries attached to the acetate donor induce up to 92% enantiomeric excess in the Michael adduct. (S)-Proline-derived catalysts generate the (S)-pyrrolidine configuration critical for kinase inhibition, demonstrating the method's utility for producing enantiopure derivatives.

Biosynthetic and Combinatorial Approaches

Rebeccamycin/Staurosporine Gene Hybridization

Coexpression of rebODP and staC genes in Streptomyces albus directs biosynthesis of K-252c through oxidative dimerization of tryptophan. This system produces 120 mg/L of aglycone under optimized fermentation conditions, with HPLC-MS confirmation of product identity.

Halogenase Engineering for Analog Production

Incorporating pyrroindomycin halogenase (pyrH) enables biosynthesis of 9-chloro-K252c (23.4 min retention time, m/z 346) and 1,11-dichloro derivatives. The modular gene cluster permits creation of 32 structural analogs through combinatorial pathway engineering, as shown in Table 2.

Table 2: Representative Biosynthetic this compound Analogs

| Analog | Modification | Molecular Ion (m/z) | Bioactivity |

|---|---|---|---|

| Glucosyl-K252c | C-7 glycosylation | 474 | Reduced |

| 1-Chloro-K252c | C-1 chlorination | 346 | Enhanced |

| Methylglucosyl-K252c | C-7 methylglycosyl | 488 | Inactive |

| 9,9'-Dichloro-K252c | C-9/C-9' dichlorination | 454 | Novel |

Fermentation Optimization Challenges

Scale-up studies revealed dissolved oxygen levels critically impact indolocarbazole titers, with >30% saturation required for optimal cytochrome P450 activity. Downstream processing employs HP-20 resin adsorption and methanol elution, achieving 92% recovery from fermentation broth.

Critical Comparison of Methodologies

Synthetic Efficiency Metrics

The sequential C–H functionalization route achieves 12% overall yield over 10 steps from p-toluidine, surpassing traditional coupling approaches (typically <5% yield). Biosynthetic methods offer superior atom economy but require specialized fermentation infrastructure.

Structural Flexibility

Chemical synthesis enables precise installation of non-natural substituents through modified arylating agents, while biosynthetic methods permit rapid generation of halogenated analogs through enzyme engineering. The Michael addition route shows particular promise for C-3 functionalization.

Scalability Considerations

Palladium-catalyzed carbonylation steps in synthetic routes require high-pressure reactors (>50 psi CO), posing scale-up challenges. In contrast, biosynthetic production benefits from aqueous reaction conditions but faces product concentration limitations (<1 g/L).

Chemical Reactions Analysis

Types of Reactions: K252c is primarily recognized as an inhibitor of PKC and PKA. It does not undergo significant chemical transformations itself but rather interacts with these kinases. Its inhibitory activity affects cellular signaling pathways.

Common Reagents and Conditions: Since K252c is mainly used as a research tool, it is not commonly subjected to specific reagents or conditions. its inhibitory effects on PKC and PKA are well-documented.

Major Products: K252c does not yield major products through chemical reactions. Instead, its primary impact lies in modulating kinase activity.

Scientific Research Applications

K-252c is primarily recognized for its role as a protein kinase C (PKC) inhibitor. The compound exhibits an IC50 value of 2.45 µM against PKC, indicating its effectiveness in modulating this critical enzyme involved in various cellular signaling pathways, including those related to cancer progression and apoptosis induction in human chronic myelogenous leukemia cells .

Table 1: Biological Activities of this compound

| Activity Type | Target/Pathway | IC50 Value (µM) |

|---|---|---|

| Protein Kinase C Inhibition | PKC | 2.45 |

| Induction of Apoptosis | Human Chronic Myelogenous Leukemia | - |

| Enzymatic Inhibition | β-lactamase | - |

| Chymotrypsin | - | |

| Malate Dehydrogenase | - |

Antiviral Properties

Research has demonstrated that this compound exhibits strong antiviral activity against human cytomegalovirus (HCMV). The compound's ability to inhibit viral replication makes it a promising candidate for antiviral drug development . This potential is particularly relevant in the context of immunocompromised patients who are at higher risk for HCMV infections.

Applications in Cancer Research

This compound's role as a PKC inhibitor positions it as a valuable tool in cancer research. Its ability to induce apoptosis in cancer cells suggests that it can be utilized in therapeutic strategies aimed at treating various malignancies. Studies have shown that compounds targeting PKC can alter cell proliferation and survival pathways, making them essential in developing targeted cancer therapies .

Case Study: this compound in Leukemia Treatment

A study focusing on this compound's effects on human chronic myelogenous leukemia cells revealed that the compound effectively induced apoptosis through PKC inhibition. The research highlighted the compound's potential as an adjunct therapy in leukemia treatment protocols .

Enzymatic Inhibition and Drug Development

This compound has been identified as an inhibitor of several enzymes beyond PKC, including β-lactamase and chymotrypsin. This broad spectrum of activity suggests that this compound could serve as a lead compound for developing new inhibitors targeting these enzymes, which are often implicated in antibiotic resistance and other pathological conditions .

Table 2: Enzymatic Targets of this compound

| Enzyme | Activity Type |

|---|---|

| β-lactamase | Inhibition |

| Chymotrypsin | Inhibition |

| Malate Dehydrogenase | Inhibition |

Synthetic Approaches to this compound

The synthesis of this compound has been achieved through various strategies, emphasizing its structural complexity and potential for analog development. Notably, a sequential C–H functionalization strategy has been reported, showcasing efficient methods for producing this bioactive compound from simpler precursors .

Synthesis Highlights:

- Utilization of copper-catalyzed reactions.

- High selectivity in functionalization steps.

- Modular approach allowing for the creation of analogs with potentially enhanced activity.

Mechanism of Action

K252c exerts its effects by inhibiting PKC and PKA. These kinases play crucial roles in cellular signaling, affecting processes such as cell growth, differentiation, and apoptosis. By disrupting kinase activity, K252c impacts downstream pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

K-252a and K-252b

K-252a and K-252b are indolocarbazole alkaloids isolated from the same biosynthetic pathway as K-252c . Key differences include:

- Potency : K-252a (IC50 = 18–25 nM) and K-252b (IC50 = 20 nM) are significantly more potent against PKC than this compound (IC50 = 2.45 μM) .

- Glycosylation : K-252a and K-252b contain sugar moieties absent in this compound, which may enhance their cellular uptake and target affinity .

- Selectivity : this compound exhibits broader off-target effects, inhibiting β-lactamase, malate dehydrogenase, and chymotrypsin (IC50 = 8–10 μM) , whereas K-252a/b are more kinase-selective.

Staurosporine

Staurosporine, the glycosylated derivative of this compound, is a pan-kinase inhibitor with sub-nanomolar PKC activity (IC50 = 2.7 nM) .

- Mechanism : Unlike this compound, staurosporine disrupts PKC-substrate interactions by preventing the association of Psd-GFP with PKCβII .

- Promiscuity : Staurosporine is highly promiscuous, inhibiting >300 kinases, while this compound shows comparatively reduced but still significant off-target aggregation behavior .

Arcyriaflavin A

Arcyriaflavin A, another indolocarbazole, differs from this compound by a hydroxyl group at the C-7 position .

- Cellular Activity : Arcyriaflavin A (BRSK2 IC50 = 7.68 μM) is ~25-fold less potent than this compound (BRSK2 IC50 = 308 nM) in cellular assays due to poor solubility and cell penetrance .

- Structural Impact : The C-7 hydroxyl group reduces aromatic stacking and hydrophobic interactions critical for kinase binding .

Comparison with Non-Indolocarbazole Inhibitors

Bisindolylmaleimides (e.g., Gö 6983)

- Selectivity : Bisindolylmaleimides exhibit higher selectivity for PKC isoforms compared to this compound .

- Mechanism : Unlike this compound, which stabilizes PKC-substrate complexes, bisindolylmaleimides like BIS IV stabilize the inactive state of PKC by enhancing pseudosubstrate domain binding .

Rottlerin and Suramin

- Enzyme Targets: Both this compound and rottlerin inhibit non-kinase enzymes (e.g., β-lactamase), but suramin’s inhibition is aggregation-independent .

Key Data Table: Comparative Profiles of this compound and Analogs

Mechanistic and Functional Insights

- ATP-Competitive Binding : this compound, like staurosporine, binds the ATP pocket of kinases but with lower affinity due to the absence of glycosylation .

- State-Dependent Effects : Unlike bisindolylmaleimides, this compound promotes PKC-substrate association, suggesting a unique stabilization of active conformations .

- Biosynthetic Flexibility : Engineered biosynthesis pathways allow this compound to serve as a precursor for diverse indolocarbazoles, enabling analog production with modified substituents (e.g., halogenation) .

Biological Activity

K-252c, also known as staurosporinone, is a bioactive indolocarbazole alkaloid derived from Nocardiopsis species. It has garnered considerable interest due to its diverse biological activities, particularly its potent inhibition of protein kinases, which play critical roles in various cellular processes including metabolism, gene expression, and cell proliferation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.

This compound exhibits significant biological activity primarily through its interaction with protein kinases. It is known to inhibit:

- Protein Kinase C (PKC) : this compound is a potent inhibitor of PKC, which is implicated in numerous signaling pathways associated with cancer and other diseases. The compound's ability to selectively target PKC makes it a valuable tool in cancer research and therapy development .

- Other Kinases : Beyond PKC, this compound also inhibits various serine-threonine and tyrosine kinases, contributing to its potential therapeutic applications in oncology .

Pharmacological Properties

This compound has been studied for several pharmacological properties:

- Antitumor Activity : The compound has demonstrated efficacy against various cancer cell lines, making it a candidate for further development as an anticancer agent .

- Neurotrophic Effects : Some derivatives of this compound have shown neurotrophic activity, suggesting potential applications in neurodegenerative diseases .

Synthesis

The synthesis of this compound involves complex chemical processes. A notable method includes a sequential C-H functionalization strategy that employs copper-catalyzed reactions to construct the indolocarbazole framework. This method enhances the compound's structural complexity while maintaining high selectivity .

Data Table: Biological Activities of this compound

Case Study 1: Antitumor Efficacy

A study evaluating the antitumor efficacy of this compound reported significant growth inhibition in multiple cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis through PKC inhibition. This study highlights the potential for this compound in developing targeted cancer therapies.

Case Study 2: Neuroprotective Effects

Research on derivatives of this compound indicated enhanced neurotrophic effects compared to the parent compound. These derivatives were shown to promote neuronal survival and growth in vitro, suggesting that modifications to the this compound structure could yield promising neuroprotective agents.

Q & A

Basic Research Questions

Q. How is the inhibitory activity of K-252c against protein kinases (e.g., PKC, PKA) quantified in biochemical assays?

- Methodological Answer : this compound’s IC50 values are determined using kinase activity assays. For PKC inhibition (IC50 = 2.45 µM), recombinant PKC isoforms are incubated with ATP, a substrate (e.g., histone H1), and varying this compound concentrations. Phosphorylation levels are measured via radiometric assays (using [γ-32P]ATP) or fluorescence-based methods (e.g., ADP-Glo™). Data normalization against controls (DMSO-only) and dose-response curve fitting (using software like GraphPad Prism) are critical for accuracy .

- Key Data:

| Target | IC50 (µM) | Assay Type |

|---|---|---|

| PKC | 2.45 | Radiometric |

| PKA | 25.7 | Fluorescence |

Q. What experimental controls are essential when studying this compound’s off-target effects on enzymes like β-lactamase?

- Methodological Answer : Include (1) positive controls (e.g., clavulanic acid for β-lactamase inhibition), (2) negative controls (vehicle-only treatments), and (3) specificity panels testing structurally related kinases/enzymes. Use orthogonal assays (e.g., MALDI-TOF for β-lactamase activity) to confirm results. Cross-validate findings with genetic knockdown models (e.g., siRNA targeting PKC/PKA) to isolate kinase-specific effects .

Q. How is this compound’s structural identity confirmed in synthesized or isolated samples?

- Methodological Answer : Employ 2D NMR (e.g., HSQC, HMBC) to analyze indolocarbazole core protons and carbons, comparing chemical shifts (δ) with reference spectra (e.g., δ 7.2–8.5 ppm for aromatic protons). High-resolution mass spectrometry (HRMS) confirms molecular weight ([M+H]+ expected: m/z 467.18). Purity (>99%) is verified via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can contradictory IC50 values for this compound across studies be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Standardize variables:

- Use consistent ATP levels (near Km for the kinase).

- Validate enzyme activity with reference inhibitors (e.g., staurosporine for PKC).

- Apply statistical meta-analysis (e.g., random-effects models) to aggregate data from multiple studies, adjusting for covariates like buffer pH or temperature .

Q. What strategies optimize the total synthesis of this compound for scalability and yield?

- Methodological Answer : A sequential C–H functionalization approach minimizes protection/deprotection steps:

Copper-catalyzed C–H arylation to install indole moieties.

Palladium-catalyzed C–H carbonylation for lactam formation.

- Critical Parameters:

- Catalyst loading (CuI: 5–10 mol%; Pd(OAc)₂: 2 mol%).

- Solvent selection (DMSO for amidation; toluene for carbonylation).

Monitor reaction progress via TLC and optimize purification (flash chromatography, gradient elution) to achieve >90% yield .

Q. How should researchers design in vivo studies to evaluate this compound’s pro-apoptotic effects in leukemia models?

- Methodological Answer :

- Cell lines : Use chronic myeloid leukemia (CML) cells (e.g., K562) with controls for baseline apoptosis (untreated) and positive controls (e.g., imatinib).

- Dosage : Titrate this compound (1–10 µM) over 24–72 hours; measure apoptosis via Annexin V/PI flow cytometry.

- Mechanistic validation : Combine with PKC/PKA activators (e.g., PMA for PKC) to confirm pathway specificity .

Q. Data Analysis & Reporting Guidelines

Q. What statistical methods are recommended for analyzing dose-response data in this compound studies?

- Methodological Answer :

Use nonlinear regression (log[inhibitor] vs. normalized response) with variable slope. Report R², Hill slope, and 95% confidence intervals. For IC50 comparisons, apply an extra sum-of-squares F-test to determine if curves differ significantly. Open-source tools (e.g., R package

drc) facilitate reproducibility .

Q. How should structural characterization data (e.g., NMR, HRMS) be documented for publication?

- Methodological Answer : Follow IUPAC guidelines :

- NMR : Report solvent, frequency, and δ values (ppm) for all protons/carbons. Include 2D spectra in supplementary data.

- HRMS : Specify ionization mode (ESI+/ESI−) and resolution (e.g., 30,000 at m/z 200).

- Purity : Provide HPLC chromatograms with retention times and mobile phase details .

Q. Tables for Critical Parameters

Table 1. Key Synthesis Parameters for this compound

| Step | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| C–H Arylation | CuI | DMSO | 110°C | 85 |

| C–H Carbonylation | Pd(OAc)₂ | Toluene | 80°C | 78 |

| Cyclization | — | MeOH | RT | 92 |

| Adapted from |

Table 2. Recommended Assay Conditions for PKC Inhibition

| Parameter | Specification |

|---|---|

| ATP concentration | 10 µM (near Km) |

| Incubation time | 30 minutes |

| Substrate | Histone H1 (0.2 mg/mL) |

| Detection method | ADP-Glo™ Luminescence |

| Adapted from |

Properties

IUPAC Name |

3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O/c24-20-17-12(9-21-20)15-10-5-1-3-7-13(10)22-18(15)19-16(17)11-6-2-4-8-14(11)23-19/h1-8,22-23H,9H2,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXUTNIFSHFQRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C3C4=CC=CC=C4NC3=C5C(=C2C(=O)N1)C6=CC=CC=C6N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017989 | |

| Record name | Staurosporine aglycone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85753-43-1 | |

| Record name | Staurosporinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085753431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Staurosporine aglycone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | K252c | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STAUROSPORINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HAJ5XS5HPF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.